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Compound of Interest

Compound Name: Mesalamine impurity P

Cat. No.: B1380478 Get Quote

For researchers, scientists, and drug development professionals, ensuring the purity and safety

of pharmaceutical products like Mesalamine is paramount. A critical aspect of this is the

accurate quantification of impurities, such as Mesalamine impurity P. This guide provides a

comparative overview of the Limit of Quantification (LOQ) for Mesalamine impurities, offering

insights into the analytical methodologies employed and their performance.

Mesalamine impurity P has been identified as 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic

acid (CAS No. 887256-40-8)[1][2][3][4][5][6]. While specific LOQ values for impurity P are not

readily available in published literature, this guide presents established LOQ values for other

known impurities of Mesalamine. This data, derived from various validated analytical methods,

serves as a valuable benchmark for researchers developing and validating their own methods

for quantifying impurity P.

Comparative Limit of Quantification (LOQ) of
Mesalamine Impurities
The following table summarizes the LOQ values for various Mesalamine impurities determined

by different analytical techniques, primarily High-Performance Liquid Chromatography (HPLC)

and Ultra-Performance Liquid Chromatography (UPLC). These values are typically established

in accordance with the International Council for Harmonisation (ICH) guidelines, often using the

signal-to-noise ratio (S/N) of 10:1 or by determining the concentration at which a precise and

accurate measurement can be reliably made.
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Impurity Name Analytical Method
Limit of
Quantification
(LOQ)

Reference

Mesalamine UPLC - [3]

Impurity A (2,5-

Dihydroxybenzoic

acid)

UPLC
0.006% (w.r.t. working

conc.)
[6]

Impurity B (2-Hydroxy-

5-nitrobenzoic acid)
UPLC

0.006% (w.r.t. working

conc.)
[6]

Impurity C (2-

Aminophenol)
HPLC - [2]

Impurity G, K, L RP-HPLC 0.62 µg/mL [4]

Mesalamine RP-HPLC 1.8 µg/mL [7]

Note: The LOQ values can vary depending on the specific chromatographic conditions,

instrumentation, and the matrix of the sample. The values presented here are for comparative

purposes. Researchers should determine the LOQ for Mesalamine impurity P based on their

specific analytical method and validation studies.

Experimental Protocols for LOQ Determination
The determination of the Limit of Quantification is a critical component of validating an

analytical method. The following outlines a typical experimental protocol for establishing the

LOQ for a Mesalamine impurity, such as impurity P, using a reversed-phase HPLC or UPLC

method.

Instrumentation and Chromatographic Conditions
A gradient reversed-phase UPLC or HPLC system equipped with a photodiode array (PDA)

detector is commonly used.

Column: A C18 column is frequently employed for the separation of Mesalamine and its

impurities[3][4]. For instance, an Acquity UPLC BEH C18 column (50 mm x 2.1 mm, 1.7 µm)
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has been utilized[3].

Mobile Phase: A typical mobile phase might consist of a buffer (e.g., phosphate or acetate

buffer) and an organic modifier like acetonitrile or methanol. The composition can be

delivered in a gradient or isocratic mode to achieve optimal separation[2][3][4].

Flow Rate: Flow rates are optimized for the column dimensions and particle size, for

example, 0.7 mL/min for a UPLC system[3].

Detection Wavelength: Detection is usually performed at a wavelength where the analyte

and impurities have significant absorbance, such as 220 nm[3].

Column Temperature: The column oven temperature is maintained at a constant value, for

instance, 40 °C, to ensure reproducibility[3].

Injection Volume: A small injection volume, such as 7 µL, is typical for UPLC systems[3].

Preparation of Solutions
Standard Stock Solution: A stock solution of the Mesalamine impurity P reference standard

is prepared in a suitable diluent (e.g., a mixture of the mobile phase components).

Serial Dilutions: A series of increasingly dilute solutions are prepared from the stock solution

to concentrations expected to be near the LOQ.

LOQ Determination Approaches
The ICH Q2(R1) guideline "Validation of Analytical Procedures: Text and Methodology" outlines

several approaches for determining the LOQ. The two most common methods are:

a) Based on Signal-to-Noise Ratio:

This approach involves injecting the diluted solutions and determining the concentration at

which the signal-to-noise ratio is approximately 10:1.

The signal-to-noise ratio is calculated by comparing the height of the analyte peak to the

amplitude of the baseline noise in a region where no peak is present.
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b) Based on the Standard Deviation of the Response and the Slope:

This method relies on the standard deviation of the response and the slope of the

calibration curve. The LOQ is calculated using the formula: LOQ = 10 * (σ / S) where:

σ is the standard deviation of the response (which can be determined from the standard

deviation of blank measurements or the y-intercept of the regression line of the

calibration curve).

S is the slope of the calibration curve.

A calibration curve is constructed by plotting the peak area against the concentration of

the analyte for a series of standards at concentrations in the range of the LOQ.

Confirmation of the LOQ
The determined LOQ should be confirmed by injecting a solution at this concentration multiple

times (e.g., six replicates) and demonstrating that the precision (Relative Standard Deviation,

RSD) and accuracy are within acceptable limits (e.g., RSD ≤ 10%).

Workflow for LOQ Determination
The following diagram illustrates a typical workflow for determining the Limit of Quantification

for an impurity.
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Caption: Workflow for Determining the Limit of Quantification (LOQ).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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